ATBTA-Eu3+
Overview
Description
Mechanism of Action
Target of Action
ATBTA-Eu3+ is primarily used as a fluorescent labeling reagent . Its primary targets are proteins and other biomolecules with amino groups .
Mode of Action
ATBTA-Eu3+ interacts with its targets through a process known as chelation . This europium chelate complex can easily label proteins and other biomolecules after conversion to DTBTA-Eu3+ by Cyanuric Chloride .
Biochemical Pathways
The biochemical pathways affected by ATBTA-Eu3+ primarily involve the fluorescent labeling of proteins . The labeled proteins can then be detected using time-resolved fluorometry .
Pharmacokinetics
It’s known that the compound is soluble in water , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of ATBTA-Eu3+'s action is the creation of fluorescently labeled proteins . These labeled proteins can be detected with high sensitivity using time-resolved fluorometry .
Action Environment
The action of ATBTA-Eu3+ can be influenced by environmental factors. For instance, the labeling reagent is deactivated by hydrolysis, especially in alkali solution . Therefore, the reagent dissolved in water should be used immediately. For temporary storage, the reagent should be dissolved in buffer solution at acidic pH (pH <5) and kept at 0°C .
Biochemical Analysis
Biochemical Properties
ATBTA-Eu3+ plays a significant role in biochemical reactions due to its ability to bind to proteins and other biomolecules . It is easily labeled to proteins after conversion to DTBTA-Eu3+ by Cyanuric Chloride . This property makes it a valuable tool in biochemical studies, particularly in the field of proteomics.
Cellular Effects
ATBTA-Eu3+ has a stable fluorescence in various aqueous buffers This property allows it to be used in cellular studies, where it can help visualize and track the behavior of labeled proteins within cells
Molecular Mechanism
The mechanism of action of ATBTA-Eu3+ involves its conversion to DTBTA-Eu3+ and subsequent binding to amino groups of biomolecules This binding interaction allows ATBTA-Eu3+ to exert its effects at the molecular level
Temporal Effects in Laboratory Settings
ATBTA-Eu3+ has a long fluorescent lifetime , making it suitable for time-resolved fluorometry This property allows researchers to track the effects of ATBTA-Eu3+ over time in laboratory settings
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ATBTA-Eu3+ involves the reaction of europium chloride with a ligand, 4’- (4’-Amino-4-biphenylyl)-2,2’:6’,2’‘-terpyridine-6,6’'-diylbis (methyliminodiacetato). The reaction is typically carried out in an aqueous medium under controlled pH conditions to ensure the formation of the desired chelate complex .
Industrial Production Methods
In industrial settings, the production of ATBTA-Eu3+ follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to achieve a product with a purity of over 90% .
Chemical Reactions Analysis
Types of Reactions
ATBTA-Eu3+ primarily undergoes substitution reactions. It can be converted to DTBTA-Eu3+ by reacting with cyanuric chloride in an acetate buffer (pH 4.9) and acetone .
Common Reagents and Conditions
Cyanuric Chloride: Used for the conversion of ATBTA-Eu3+ to DTBTA-Eu3+.
Acetate Buffer (pH 4.9): Provides the necessary acidic environment for the reaction.
Acetone: Used as a solvent in the reaction.
Major Products
The major product formed from the reaction of ATBTA-Eu3+ with cyanuric chloride is DTBTA-Eu3+, which is used for labeling proteins and other biomolecules .
Scientific Research Applications
ATBTA-Eu3+ has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent labeling reagent for detecting various chemical species.
Biology: Employed in labeling proteins, nucleic acids, and other biomolecules for imaging and detection purposes.
Medicine: Utilized in diagnostic assays and imaging techniques to detect specific biomolecules.
Industry: Applied in the manufacturing of LEDs and other luminescent materials
Comparison with Similar Compounds
Similar Compounds
DTBTA-Eu3+: A derivative of ATBTA-Eu3+ used for labeling biomolecules.
FITC (Fluorescein Isothiocyanate): Another fluorescent labeling reagent but with different spectral properties.
Rhodamine B: A fluorescent dye used in various applications
Uniqueness
ATBTA-Eu3+ is unique due to its long fluorescent lifetime and stable fluorescence in various aqueous buffers. It also has a large Stokes shift, which minimizes background fluorescence and enhances detection sensitivity .
Properties
IUPAC Name |
sodium;2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxylatomethyl)amino]methyl]pyridin-2-yl]pyridin-2-yl]pyridin-2-yl]methyl-(carboxylatomethyl)amino]acetate;europium(3+) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H34N6O8.Eu.Na/c38-27-13-11-24(12-14-27)23-7-9-25(10-8-23)26-15-32(30-5-1-3-28(39-30)17-42(19-34(44)45)20-35(46)47)41-33(16-26)31-6-2-4-29(40-31)18-43(21-36(48)49)22-37(50)51;;/h1-16H,17-22,38H2,(H,44,45)(H,46,47)(H,48,49)(H,50,51);;/q;+3;+1/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJHPWPASHGOEZ-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC(=N3)CN(CC(=O)[O-])CC(=O)[O-])C4=CC=C(C=C4)C5=CC=C(C=C5)N)CN(CC(=O)[O-])CC(=O)[O-].[Na+].[Eu+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H30EuN6NaO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659801 | |
Record name | Europium(3+) sodium 2,2',2'',2'''-{[2~4~-(4'-amino[1,1'-biphenyl]-4-yl)[1~2~,2~2~:2~6~,3~2~-terpyridine]-1~6~,3~6~-diyl]bis(methylenenitrilo)}tetraacetate (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
861.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
601494-52-4 | |
Record name | Europium(3+) sodium 2,2',2'',2'''-{[2~4~-(4'-amino[1,1'-biphenyl]-4-yl)[1~2~,2~2~:2~6~,3~2~-terpyridine]-1~6~,3~6~-diyl]bis(methylenenitrilo)}tetraacetate (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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